molecular formula C23H19N3O3 B7707636 N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide

N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide

Cat. No.: B7707636
M. Wt: 385.4 g/mol
InChI Key: VLBCIWHPPXUKRT-UHFFFAOYSA-N
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Description

N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide, also known as MO-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. MO-1 belongs to the class of oxadiazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is not fully understood, but it is believed to act on multiple targets within the nervous system. This compound has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and GABA receptors. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. In models of neuropathic pain, this compound has been shown to reduce pain behaviors and increase pain thresholds. In models of epilepsy, this compound has been shown to reduce seizure activity and increase the latency to seizure onset.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide. One area of interest is the development of more potent derivatives of this compound that may be more effective in treating certain conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different targets within the nervous system. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 4-methoxyaniline to form N-(4-methoxyphenyl)-4-methylbenzamide. This intermediate is then reacted with 3-amino-5-(4-methoxyphenyl)-1,2,4-oxadiazole to form this compound.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to exhibit anticonvulsant effects in animal models of epilepsy, as well as analgesic effects in models of neuropathic pain. Additionally, this compound has been shown to exhibit anti-inflammatory effects in models of inflammation.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-7-9-17(10-8-15)22(27)24-20-6-4-3-5-19(20)23-25-21(26-29-23)16-11-13-18(28-2)14-12-16/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBCIWHPPXUKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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